Cas no 76568-02-0 (7-fluoro-3-methanesulfinyl-1-methyl-1,4-dihydroquinolin-4-one)

7-fluoro-3-methanesulfinyl-1-methyl-1,4-dihydroquinolin-4-one Chemical and Physical Properties
Names and Identifiers
-
- 7-Fluoro-1-methyl-3-(methylsulfinyl)quinolin-4(1H)-one
- FLOSEQUINAN
- 7-Huom-1-methyl-3-(methylsulfinyl)-4(1H)-quinolinone
- BTS-49465
- Flosequinon
- Manoplax
- 7-Fluoro-1-methyl-3-(methylsulfinyl)-4(1H)-quinolinone
- 7-Fluoro-1-methyl-3-methylsulfinylquinolin-4(1H)-one
- 7-fluoro-1-methyl-3-methylsulfinylquinolin-4-one
- [7-Fluoro-1-methyl-3-(methylsulfinyl)-4(1H)-quinolone]
- 4(1H)-Quinolinone,7-fluoro-1-methyl-3-(methylsulfinyl)
- 7-fluoro-1-methyl-3-methylsulfinyl-4-quinolone
- 7-fluoro-1-methyl-3-methylsulphinyl-4-quinolone
- 7-fluoro-3-methanesulfinyl-1-methyl-1,4-dihydroquinolin-4-one
- EN300-11686120
- 154504-94-6
- FLOSEQUINAN [JAN]
- 76568-02-0
- FLOSEQUINAN [WHO-DD]
- DTXCID4028759
- Q592947
- (S)-7-Fluoro-1-methyl-3-(methylsulfinyl)quinolin-4(1H)-one
- BTS 49465
- D04195
- BTS-49-465
- FE-0065
- FT-0630845
- FLOSEQUINAN [MI]
- Flosequinan (USAN/INN)
- FLOSEQUINAN [USAN]
- FLOSEQUINAN [MART.]
- NS00116295
- (+-)-7-Fluoro-1-methyl-3-(methylsulfinyl)-4(1H)-quinolinone
- 6NB119DLU7
- UYGONJYYUKVHDD-UHFFFAOYSA-N
- FLOSEQUINAN [VANDF]
- FLOSEQUINAN [INN]
- UNII-6NB119DLU7
- CAS-76568-02-0
- Flosequinan [USAN:INN:BAN]
- 4(1H)-Quinolinone, 7-fluoro-1-methyl-3-(methylsulfinyl)-
- NCGC00183849-01
- DB13228
- BRN 5815383
- CHEBI:134972
- DTXSID1048833
- Flosequinanum [Latin]
- CHEMBL1908307
- SCHEMBL122877
- AKOS000278656
- 7-Fluoro-1-methyl-3-(methylsulfinyl)-4(1H)-quinolone
- Tox21_113315
- Flosequinanum
- BTS 49 465
- DB-056084
- BRD-A79643124-001-01-9
-
- MDL: MFCD00867230
- Inchi: InChI=1S/C11H10FNO2S/c1-13-6-10(16(2)15)11(14)8-4-3-7(12)5-9(8)13/h3-6H,1-2H3
- InChI Key: UYGONJYYUKVHDD-UHFFFAOYSA-N
- SMILES: O=C1C(S(C)=O)=CN(C)C2=C1C=CC(F)=C2
Computed Properties
- Exact Mass: 239.04200
- Monoisotopic Mass: 239.042
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 369
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 56.6A^2
- Surface Charge: 0
- XLogP3: 1.1
- Tautomer Count: nothing
Experimental Properties
- Density: 1.44
- Melting Point: 226-228°
- Boiling Point: 423.1°C at 760 mmHg
- Flash Point: 209.7°C
- Refractive Index: 1.654
- PSA: 58.28000
- LogP: 2.28070
7-fluoro-3-methanesulfinyl-1-methyl-1,4-dihydroquinolin-4-one Security Information
7-fluoro-3-methanesulfinyl-1-methyl-1,4-dihydroquinolin-4-one Customs Data
- HS CODE:2933499090
- Customs Data:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
7-fluoro-3-methanesulfinyl-1-methyl-1,4-dihydroquinolin-4-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | FE-0065-10MG |
Flosequinan |
76568-02-0 | >97% | 10mg |
£87.00 | 2025-02-08 | |
Chemenu | CM144014-1g |
7-fluoro-1-methyl-3-(methylsulfinyl)quinolin-4(1H)-one |
76568-02-0 | 95% | 1g |
$1866 | 2022-12-28 | |
Enamine | EN300-11686120-0.05g |
7-fluoro-3-methanesulfinyl-1-methyl-1,4-dihydroquinolin-4-one |
76568-02-0 | 0.05g |
$353.0 | 2023-06-08 | ||
A2B Chem LLC | AH54235-25mg |
Flosequinan |
76568-02-0 | 25mg |
$776.00 | 2024-04-19 | ||
A2B Chem LLC | AH54235-5mg |
Flosequinan |
76568-02-0 | 5mg |
$363.00 | 2024-04-19 | ||
Enamine | EN300-11686120-50mg |
7-fluoro-3-methanesulfinyl-1-methyl-1,4-dihydroquinolin-4-one |
76568-02-0 | 50mg |
$353.0 | 2023-10-03 | ||
A2B Chem LLC | AH54235-1g |
Flosequinan |
76568-02-0 | 1g |
$3395.00 | 2023-12-30 | ||
A2B Chem LLC | AH54235-100mg |
Flosequinan |
76568-02-0 | 100mg |
$1430.00 | 2024-04-19 | ||
A2B Chem LLC | AH54235-10mg |
Flosequinan |
76568-02-0 | 10mg |
$520.00 | 2024-04-19 | ||
A2B Chem LLC | AH54235-500mg |
Flosequinan |
76568-02-0 | 500mg |
$2825.00 | 2024-04-19 |
7-fluoro-3-methanesulfinyl-1-methyl-1,4-dihydroquinolin-4-one Related Literature
-
Ronald Bentley Chem. Soc. Rev. 2005 34 609
-
2. Syntheses of flosequinan: a novel 4-quinolone shown to be useful in congestive heart failureAlan M. Birch,Roy V. Davies,Lachlan Maclean,Keith Robinson J. Chem. Soc. Perkin Trans. 1 1994 387
-
3. Contents pages
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4. Contents pages
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Andrew W. Munro,Hazel M. Girvan,Kirsty J. McLean Nat. Prod. Rep. 2007 24 585
Additional information on 7-fluoro-3-methanesulfinyl-1-methyl-1,4-dihydroquinolin-4-one
Introduction to 7-fluoro-3-methanesulfinyl-1-methyl-1,4-dihydroquinolin-4-one (CAS No. 76568-02-0)
7-fluoro-3-methanesulfinyl-1-methyl-1,4-dihydroquinolin-4-one (CAS No. 76568-02-0) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the quinoline derivatives, a class of molecules known for their broad spectrum of biological activities. The presence of both fluoro and methanesulfinyl substituents in its structure imparts unique electronic and steric properties, making it a promising candidate for further investigation in drug discovery and development.
The structural framework of 7-fluoro-3-methanesulfinyl-1-methyl-1,4-dihydroquinolin-4-one consists of a dihydroquinoline core, which is a common scaffold in many bioactive molecules. The fluoro group at the 7-position enhances the lipophilicity and metabolic stability of the compound, while the methanesulfinyl group at the 3-position introduces a polar moiety that can interact with biological targets. This combination of substituents makes the compound an intriguing subject for studying its pharmacological properties.
In recent years, there has been a surge in research focused on quinoline derivatives due to their potential applications in treating various diseases, including cancer, infectious diseases, and neurological disorders. The unique structural features of 7-fluoro-3-methanesulfinyl-1-methyl-1,4-dihydroquinolin-4-one have prompted scientists to explore its role in modulating biological pathways and developing novel therapeutic agents.
One of the most compelling aspects of this compound is its potential as an inhibitor of kinases and other enzymes involved in cancer progression. Kinases are critical enzymes that regulate many cellular processes, and their dysregulation is often associated with tumor growth and metastasis. Preclinical studies have suggested that quinoline derivatives can interfere with kinase activity by binding to their active sites or by modulating downstream signaling pathways. The presence of the fluoro group in 7-fluoro-3-methanesulfinyl-1-methyl-1,4-dihydroquinolin-4-one may enhance its binding affinity to target enzymes, making it a more potent inhibitor.
Furthermore, the methanesulfinyl group can serve as a hydrogen bond acceptor or participate in hydrophobic interactions with biological targets. This dual functionality allows the compound to engage with multiple binding pockets on enzymes or receptors, potentially leading to higher efficacy and selectivity. Such characteristics are highly desirable in drug design, as they can minimize off-target effects and improve therapeutic outcomes.
Recent advancements in computational chemistry have enabled researchers to predict the binding modes and interactions of small molecules like 7-fluoro-3-methanesulfinyl-1-methyl-1,4-dihydroquinolin-4-one with biological targets. These studies have provided valuable insights into how structural modifications can enhance pharmacological activity. For instance, molecular dynamics simulations have shown that the fluoro group helps stabilize the compound’s orientation within the binding pocket of target enzymes, while the methanesulfinyl group forms critical hydrogen bonds that reinforce binding.
The potential applications of 7-fluoro-3-methanesulfinyl-1-methyl-1,4-dihydroquinolin-4-one extend beyond oncology. Research has also explored its efficacy in treating infectious diseases caused by bacteria and viruses. Quinoline derivatives have a long history of use as antimalarial agents, and modifications to their structure can expand their therapeutic spectrum. The fluoro substituent has been particularly effective in enhancing resistance against microbial pathogens by improving drug penetration into bacterial cell walls or viral envelopes.
In addition to its antimicrobial properties, this compound has shown promise in preclinical models as a modulator of inflammatory responses. Chronic inflammation is a hallmark of many diseases, including autoimmune disorders and metabolic syndromes. By targeting key inflammatory pathways, 7-fluoro-3-methanesulfinyl-1-methyl-1,4-dihydroquinolin-4-one could potentially mitigate symptoms associated with these conditions.
The synthesis of 7-fluoro-3-methanesulfinyl-1-methyl-1,4-dihydroquinolin-4-one involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to introduce the fluoro and methanesulfinyl groups efficiently. These methods not only improve synthetic efficiency but also allow for greater flexibility in modifying the molecule’s structure for further pharmacological studies.
The development of novel drug candidates like 7-fluoro-3-methanesulfinyl-1-methyl-1,4-dihydroquinolin-4-one relies heavily on collaboration between chemists, biologists, and clinicians. Preclinical studies are essential for evaluating its safety profile and pharmacokinetic properties before it can be tested in human trials. These studies involve rigorous testing in cell cultures and animal models to assess toxicity, bioavailability, and therapeutic efficacy.
The integration of artificial intelligence (AI) into drug discovery has accelerated the process of identifying promising candidates like 7-fluoro-3-methanesulfinyl-1-methyl-1,4-dihydroquinolin-4-one. AI algorithms can analyze vast datasets to predict how different compounds will interact with biological targets based on their chemical structures. This approach has led to faster identification of lead compounds that exhibit high potential for further development.
In conclusion,7-fluoro-*3*-methanesulfinyl-*1*-methyl-*1*,*4*-dihydroquinolin-*4*-*one* (CAS No.*76568*-*02*-*0)* represents* *a* *promising* *candidate* *for* *further* *investigation* *in* *the* *field* *of* *pharmaceutical* *chemistry* *and* *medicinal* *biology.* *Its* *unique* *structural* *features*, *including* *the* *fluoro* *and* *methanesulfinyl* *substituents*, *make* *it* *an* *intriguing* *subject* *for* *studying* *its* *pharmacological* *properties.* Recent* advancements* in computational* chemistry* and AI-driven* drug* discovery* have further enhanced our understanding of its potential.* As research continues*, this compound holds great promise for developing novel *therapeuticagentstoaddressvarioushumandiseases.*
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